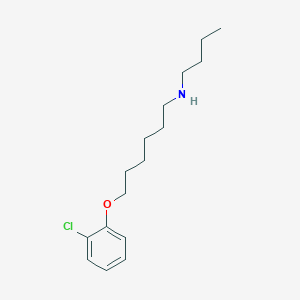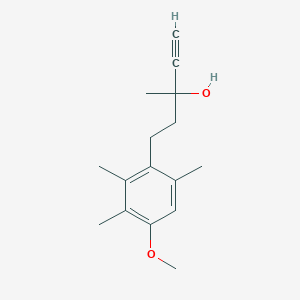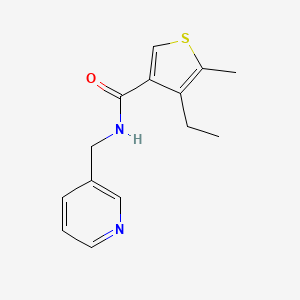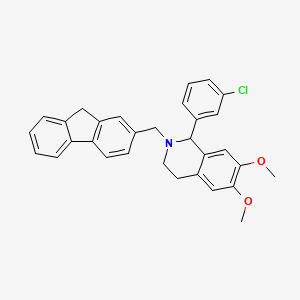
N-butyl-6-(2-chlorophenoxy)-1-hexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-6-(2-chlorophenoxy)-1-hexanamine, also known as Clenbuterol, is a beta-2 adrenergic agonist that is commonly used in scientific research. This compound is known for its ability to enhance muscle growth and fat loss, making it a popular choice among researchers studying these areas. In
Aplicaciones Científicas De Investigación
N-butyl-6-(2-chlorophenoxy)-1-hexanamine has been used in a variety of scientific research applications, including studies on muscle growth, fat loss, and cardiovascular function. This compound has been shown to increase muscle mass and decrease fat mass in animals, making it a potential treatment for conditions such as sarcopenia and obesity. Additionally, N-butyl-6-(2-chlorophenoxy)-1-hexanamine has been shown to improve cardiovascular function by increasing heart rate and cardiac output.
Mecanismo De Acción
N-butyl-6-(2-chlorophenoxy)-1-hexanamine works by binding to beta-2 adrenergic receptors in the body. This binding activates a signaling pathway that leads to the activation of enzymes such as protein kinase A and adenylate cyclase. These enzymes then stimulate the breakdown of stored fat and the synthesis of new muscle proteins, leading to increased muscle growth and fat loss.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-6-(2-chlorophenoxy)-1-hexanamine include increased muscle growth, fat loss, and cardiovascular function. Additionally, this compound has been shown to increase metabolic rate, which can lead to increased energy expenditure and weight loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-butyl-6-(2-chlorophenoxy)-1-hexanamine in lab experiments is its ability to enhance muscle growth and fat loss, making it a useful tool for studying these areas. However, one limitation of using this compound is its potential to cause side effects such as tachycardia and tremors, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-butyl-6-(2-chlorophenoxy)-1-hexanamine. One area of interest is the development of new beta-2 adrenergic agonists that have fewer side effects than N-butyl-6-(2-chlorophenoxy)-1-hexanamine. Additionally, further research is needed to determine the long-term effects of N-butyl-6-(2-chlorophenoxy)-1-hexanamine use on cardiovascular function and other physiological systems. Finally, studies on the potential therapeutic uses of N-butyl-6-(2-chlorophenoxy)-1-hexanamine in conditions such as sarcopenia and obesity could lead to the development of new treatments for these conditions.
Conclusion:
In conclusion, N-butyl-6-(2-chlorophenoxy)-1-hexanamine is a beta-2 adrenergic agonist that has been widely used in scientific research. This compound has been shown to enhance muscle growth and fat loss, improve cardiovascular function, and increase metabolic rate. While N-butyl-6-(2-chlorophenoxy)-1-hexanamine has some limitations in lab experiments, it remains a valuable tool for studying muscle growth, fat loss, and other areas of interest. Further research on this compound could lead to the development of new treatments for a variety of conditions.
Métodos De Síntesis
N-butyl-6-(2-chlorophenoxy)-1-hexanamine can be synthesized using a variety of methods, including the reaction of 6-amino-1-hexanol with 2-chlorophenol in the presence of butyl iodide. Another method involves the reaction of 6-bromo-1-hexanol with 2-chlorophenol in the presence of sodium hydride and butyl iodide. Both of these methods yield N-butyl-6-(2-chlorophenoxy)-1-hexanamine as the final product.
Propiedades
IUPAC Name |
N-butyl-6-(2-chlorophenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-2-3-12-18-13-8-4-5-9-14-19-16-11-7-6-10-15(16)17/h6-7,10-11,18H,2-5,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZLZPOPOCRDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-6-(2-chlorophenoxy)hexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)

![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5229552.png)



![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)
![9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)
![2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5229641.png)